Lipophilicity: 2-Ethyl vs. 2-Methyl
The 2-ethyl substitution in the target compound provides increased lipophilicity relative to the 2-methyl analog. The calculated LogP for methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is 1.0743, compared to approximately 0.65 for the 2-methyl analog . This difference of approximately 0.42 LogP units represents a ~2.6-fold increase in octanol-water partition coefficient, which can significantly impact membrane permeability and tissue distribution in biological assays [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.0743 |
| Comparator Or Baseline | Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate; LogP ~0.65 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.42 (approximately 2.6-fold higher lipophilicity) |
| Conditions | In silico calculation; C7H10N2O2S vs. C6H8N2O2S |
Why This Matters
Increased lipophilicity can enhance membrane permeability and alter tissue distribution, making the 2-ethyl analog preferable for applications requiring improved cellular uptake or blood-brain barrier penetration.
- [1] K. Cheng et al. A Strecker Approach to 2-Substituted Ethyl 5-Aminothiazole-4-carboxylates. ChemInform, 2016, 47. View Source
